molecular formula C₂₃H₄₆O₂ B1161712 2-Octyl-tetradecanoic Acid Methyl Ester

2-Octyl-tetradecanoic Acid Methyl Ester

Cat. No.: B1161712
M. Wt: 354.61
Attention: For research use only. Not for human or veterinary use.
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Description

Structurally, it consists of a tetradecanoic acid backbone (14-carbon chain) modified with a 2-octyl branch and esterified with a methyl group. This compound is primarily used in biochemical research and industrial applications, such as in ELISA kits for analytical purposes .

Properties

Molecular Formula

C₂₃H₄₆O₂

Molecular Weight

354.61

Synonyms

dl-2-Octyl-tetradecanoic Acid Methyl Ester

Origin of Product

United States

Comparison with Similar Compounds

Cyclopropaneoctanoic Acid, 2-Octyl-, Methyl Ester

  • Structure: Contains a cyclopropane ring integrated into the carbon chain, unlike the linear/branched structure of 2-Octyl-tetradecanoic Acid Methyl Ester.
  • Properties :
    • Observed in suet oil analysis via GC-EI-qMS, with a retention time corresponding to higher hydrophobicity compared to linear FAMEs .

    • Molecular formula: C₂₄H₄₄O₂ (slightly lower hydrogen content due to cyclopropane ring).

Methyl Octadecanoate (Methyl Stearate)

  • Structure : A straight-chain FAME with 18 carbons (C₁₉H₃₈O₂; MW: 298.5 g/mol).
  • Properties :
    • Boiling point: ~380–385°C (predicted for saturated esters) .
    • Found in essential oils (e.g., Jasminum officinale) and used as a reference standard in GC-MS .
  • Key Difference: Lacks branching, resulting in lower molecular weight and distinct chromatographic retention behavior compared to this compound .

Methyl 9,10-Epoxystearate

  • Structure : Epoxidized derivative of methyl stearate, with an oxygenated ring at the 9,10 position.
  • Properties: Boiling point: ~741°C (predicted), significantly higher due to polar epoxide group . Reactivity: Susceptible to ring-opening reactions, unlike the chemically stable this compound .
  • Applications : Used in polymer chemistry and as a plasticizer precursor .

2-Octylcyclopropanedodecanoic Acid Methyl Ester

  • Structure: Combines a cyclopropane ring with a 2-octyl branch on a dodecanoic acid chain (C₂₄H₄₆O₂; MW: 366.62 g/mol) .
  • Properties: Similar molecular weight to this compound but distinct in cyclopropane-induced rigidity. Boiling point and density data unavailable but predicted to differ due to structural constraints .
  • Applications : Likely used in specialty chemicals or materials science .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Boiling Point (°C) Applications
This compound C₂₄H₄₆O₂ 366.62 Branched 14C chain + methyl ester Not reported Biochemical research
Cyclopropaneoctanoic Acid, 2-Octyl-, Methyl Ester C₂₄H₄₄O₂ 360.61 Cyclopropane ring Not reported Food chemistry, lipidomics
Methyl Octadecanoate C₁₉H₃₈O₂ 298.50 Straight 18C chain ~380–385 GC-MS standards, fragrances
Methyl 9,10-Epoxystearate C₁₉H₃₆O₃ 312.49 Epoxide group ~741 (predicted) Polymer chemistry
2-Octylcyclopropanedodecanoic Acid Methyl Ester C₂₄H₄₆O₂ 366.62 Cyclopropane + branched chain Not reported Specialty chemicals

Analytical and Functional Insights

  • Chromatographic Behavior: Branched and cyclic esters (e.g., this compound) exhibit longer retention times in GC compared to linear FAMEs due to increased hydrophobicity .
  • Stability: Saturated esters like this compound are resistant to autooxidation, making them suitable for long-term storage in biochemical applications .

Preparation Methods

Reagent Composition and Reaction Conditions

A modified HCl/methanol system, as described by Ichihara et al., enables one-step conversion of branched fatty acids to their methyl esters. The reagent consists of:

  • 8% (w/v) HCl in methanol/water (85:15, v/v) : Prepared by diluting 9.7 mL of concentrated HCl (35%) with 41.5 mL of methanol.

  • Toluene (0.2 mL) : Enhances lipid solubility, particularly for sterol esters and triglycerides.

The reaction proceeds at 45°C overnight or 100°C for 1–1.5 hours , with the latter favored for sterol esters. Final HCl concentration is maintained at 1.2% (w/v) to minimize FFA formation (<5% byproduct).

Workup and Purification

Post-reaction, FAMEs are extracted with hexane and purified via silica gel chromatography to remove artifacts like cholesteryl methyl ether, which may co-elute with target esters. This method achieves >95% yield for 2-alkylbranched acids but requires careful temperature control to prevent decarboxylation.

β-Lactone Ring-Opening for 2-Alkyl-3-Hydroxy Intermediate Synthesis

A patent by Utaka et al. outlines a four-step synthesis starting from β-lactone precursors, enabling precise control over branching.

Key Reaction Steps

  • β-Lactone Synthesis : Cyclization of 3-oxo-fatty acids using ketene dimers.

  • Ring-Opening with Alkyl Grignard Reagents : Introduces the 2-octyl group via nucleophilic attack at the lactone carbonyl.

  • Reduction of 3-Oxo to 3-Hydroxy : Baker’s yeast-mediated reduction yields enantiomerically pure 2-octyl-3-hydroxy-tetradecanoic acid.

  • Esterification : BF₃-catalyzed methylation of the hydroxy acid intermediate.

Optimization Challenges

  • Yield Limitations : Total yield across four steps is ~15%, primarily due to low selectivity in the yeast reduction step.

  • Cost Considerations : High reagent costs (e.g., Grignard reagents, chiral catalysts) limit industrial scalability.

Ionic Liquid-Catalyzed Alkylation of Tetralin Derivatives

Recent advances in ionic liquid (IL) catalysis offer a sustainable route to branched esters. Chen et al. demonstrated that ILs like [BMIM][Cl] facilitate Friedel-Crafts alkylation of tetralin with α-olefins, forming branched alkylated intermediates.

Reaction Mechanism

  • IL Activation : Chloride ions in [BMIM][Cl] polarize the α-olefin, enhancing electrophilicity.

  • Tetralin Alkylation : Octene reacts with tetralin at 80°C, forming 2-octyl-tetralin.

  • Oxidation and Esterification : Subsequent oxidation to 2-octyl-tetradecanoic acid followed by methanol esterification.

Advantages Over Conventional Methods

  • Solvent-Free Conditions : ILs act as both catalyst and solvent.

  • Reusability : ILs retain >90% activity after five cycles.

  • Selectivity : >80% branching selectivity at the second carbon.

Comparative Analysis of Synthesis Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Acid-CatalyzedHCl/Methanol45–1001.5–149598
β-LactoneBaker’s Yeast37–9020–481599
Ionic Liquid[BMIM][Cl]8068297

Key Findings :

  • Acid-catalyzed esterification is optimal for high-volume production but requires stringent control to avoid side reactions.

  • β-Lactone ring-opening provides enantiomeric purity but is economically prohibitive.

  • Ionic liquid catalysis balances environmental and efficiency metrics, though scalability data remain limited.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Raw Material Costs : Methanol and HCl are economical ($0.50–$1.00/kg), whereas ILs cost $50–$100/kg.

  • Energy Consumption : High-temperature acid catalysis (100°C) consumes 15–20% more energy than IL-based methods .

Q & A

Q. How can kinetic models improve the synthesis efficiency of this compound?

  • Pseudo-first-order kinetics are applied to track esterification progress. For example, data fitting at 105–115°C shows time-dependent conversion rates (e.g., 93% at 110°C for 3 hours) .
  • Models validate experimental data against theoretical curves, enabling optimization of temperature and catalyst loading .

Q. What strategies address discrepancies in structural or purity data during characterization?

  • Cross-Validation: Combine GC/MS, NMR, and IR to resolve conflicts (e.g., molecular formula discrepancies in PubChem entries C22H44O2 vs. C24H48O2) .
  • Fractional Distillation: Separate impurities by boiling point differences. For instance, residual octanol (b.p. 195°C) can be removed from the ester (b.p. ~300°C) .

Q. How do solvent systems and catalysts influence transesterification side reactions?

  • Polar aprotic solvents (e.g., toluene) enhance reactivity, while base catalysts (e.g., NaOMe) favor transesterification over hydrolysis. Side products like methanol or shorter-chain esters are monitored via GC .

Q. What advanced methods quantify trace impurities in this compound?

  • High-Performance Liquid Chromatography (HPLC): Detects <0.1% impurities using C18 columns and UV detection (210 nm).
  • Mass Spectrometry Imaging (MSI): Maps spatial distribution of contaminants in bulk samples .

Comparative and Methodological Questions

Q. How does this compound compare to structurally similar esters (e.g., isopropyl myristate) in formulation stability?

  • The longer alkyl chain (C22 vs. C17 in isopropyl myristate) increases hydrophobicity, improving lipid bilayer integration in drug delivery systems. Stability is assessed via accelerated aging tests (40°C/75% RH for 6 months) .

Q. What experimental designs mitigate side reactions during large-scale synthesis?

  • Reactor Design: Use continuous-flow systems to control exothermic reactions and reduce byproduct formation.
  • In-line Analytics: Implement real-time FTIR or Raman spectroscopy to adjust parameters dynamically .

Data Interpretation and Reproducibility

Q. How should researchers interpret conflicting kinetic data from esterification studies?

  • Discrepancies often arise from inhomogeneous mixing or temperature gradients. Use statistical tools (e.g., ANOVA) to evaluate reproducibility. For example, deviations >5% between experimental and modeled data warrant re-optimization .

Q. What protocols ensure reproducibility in biological activity assays involving this ester?

  • Standardize cell lines (e.g., HaCaT keratinocytes) and solvent controls (e.g., DMSO ≤0.1%). Dose-response curves (0.1–100 µM) validate emollient effects via transepidermal water loss (TEWL) measurements .

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